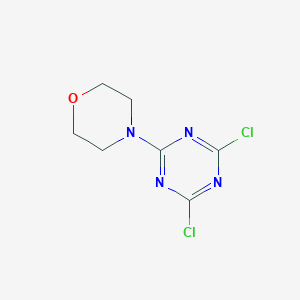

2,4-Dichloro-6-morpholino-1,3,5-triazine

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-(4,6-dichloro-1,3,5-triazin-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2N4O/c8-5-10-6(9)12-7(11-5)13-1-3-14-4-2-13/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQAMDAUJTXFNAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90216219 | |

| Record name | 2,4-Dichloro-6-morpholino-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90216219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6601-22-5 | |

| Record name | 2,4-Dichloro-6-morpholino-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6601-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-6-morpholino-1,3,5-triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006601225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichloro-6-morpholino-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90216219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-6-morpholino-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.859 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DICHLORO-6-MORPHOLINO-1,3,5-TRIAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NDH2046UK7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2,4 Dichloro 6 Morpholino 1,3,5 Triazine

Classical Synthesis Routes to 2,4-Dichloro-6-morpholino-1,3,5-triazine

The classical approach hinges on the controlled, stepwise reaction of cyanuric chloride with nucleophiles. The inherent reactivity of the triazine ring, where each successive chlorine atom is less reactive than the last, allows for selective substitution. clockss.orgresearchgate.net

The most fundamental route to this compound involves the reaction of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with morpholine (B109124). mdpi.com Cyanuric chloride serves as a highly reactive starting material for preparing various 1,3,5-triazine (B166579) derivatives. clockss.org The substitution of the first chlorine atom by a nucleophile like morpholine typically occurs under very mild conditions. clockss.org This initial substitution yields the target monosubstituted product, this compound, leaving the remaining two chlorine atoms available for subsequent reactions if desired. mdpi.comresearchgate.net

Careful control over reaction conditions is crucial for selectively synthesizing the mono-morpholino derivative and maximizing its yield.

Temperature: The first nucleophilic substitution on the cyanuric chloride ring is highly facile and is typically performed at low temperatures, often between 0–5 °C, to control the reaction rate and prevent over-substitution. nih.govnih.gov

Solvents: A variety of aprotic solvents can be employed to facilitate the reaction. Tetrahydrofuran (THF) is commonly used, as are dichloromethane (B109758) and acetone. nih.govnih.govchemicalbook.com The choice of solvent depends on the specific reaction setup and the solubility of the reagents.

Stoichiometry and Base: To achieve monosubstitution, a stoichiometric ratio of approximately 1:1 cyanuric chloride to morpholine is used. An organic base, such as N,N-diisopropylethylamine (DIPEA), or an inorganic base like sodium carbonate, is typically added to the reaction mixture. researchgate.netnih.gov The base acts as a scavenger for the hydrochloric acid (HCl) that is generated as a byproduct, preventing it from protonating the morpholine and rendering it non-nucleophilic.

| Parameter | Condition | Purpose | Source |

|---|---|---|---|

| Temperature | 0–5 °C | Controls reactivity, prevents di- and tri-substitution. | nih.govnih.gov |

| Solvent | Tetrahydrofuran (THF) | Dissolves reactants, facilitates the reaction. | nih.govnih.gov |

| Base | N,N-Diisopropylethylamine (DIPEA) | Scavenges HCl byproduct. | nih.gov |

| Stoichiometry | ~1:1 (Cyanuric Chloride:Morpholine) | Favors monosubstitution. | nih.gov |

Advanced Synthetic Approaches and Innovations

Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for synthesizing triazine derivatives.

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. mdpi.comnih.gov For the synthesis of triazine derivatives, microwave assistance can dramatically reduce reaction times, often from hours to minutes, while simultaneously improving product yields. mdpi.comnih.gov This technique provides efficient and rapid heating, which minimizes the formation of side products. e3s-conferences.org In the synthesis of a series of morpholine-functionalized 1,3,5-triazine derivatives, microwave conditions at 150 °C allowed the reaction to be completed in just 2.5 minutes. nih.gov

| Method | Reaction Time | Yield | Source |

|---|---|---|---|

| Conventional Heating | 5–6 hours | 69% | nih.gov |

| Microwave Irradiation | 2.5 minutes | >75% | nih.govnih.gov |

In line with the principles of green chemistry, new protocols aim to reduce the environmental impact of chemical syntheses. researchgate.netrsc.org Sonochemistry, or the use of ultrasonic irradiation, provides a notable green alternative for synthesizing triazine compounds. nih.gov This method can significantly accelerate reactions and improve yields while using environmentally benign solvents like water. nih.gov One study demonstrated that a sonochemical protocol for synthesizing a 1,3,5-triazine derivative was 13 times "greener" than the classical method, based on an analysis of the 12 principles of green chemistry. nih.gov The reaction, conducted in an aqueous medium, was completed in 30-35 minutes with an 84% yield, outperforming the conventional reflux method which took 5-6 hours for a 69% yield. nih.gov

Catalytic methods offer highly efficient and selective pathways for modifying the triazine core. While the initial morpholine substitution is a nucleophilic substitution, further derivatization can be achieved using advanced catalytic systems. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been used to prepare aryl-substituted dichlorotriazines. google.com In one example, 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine (B52604) was synthesized from cyanuric chloride and p-methoxyphenylboronic acid using a magnetic silica-supported palladium complex as a catalyst. google.com This method allows for the introduction of carbon-based substituents onto the triazine ring under mild conditions (35 °C) with high yields (up to 93.5%). google.com Another versatile catalytic approach is the Friedel-Crafts reaction, which can be used to introduce aryl groups onto the cyanuric chloride starting material. googleapis.com These catalytic strategies highlight the potential for creating diverse and complex triazine derivatives from the 2,4-dichloro-triazine scaffold.

Purification and Characterization Techniques in this compound Synthesis

Following the synthesis of this compound, a crude product is obtained which requires purification to remove unreacted starting materials, by-products, and other impurities. The subsequent characterization is a crucial step to verify the identity and purity of the final product.

Recrystallization and Filtration Methods

Recrystallization is a widely used technique for the purification of solid organic compounds. This method is based on the principle that the solubility of a compound in a solvent increases with temperature. For the purification of dichlorotriazine derivatives, solvents such as ethanol (B145695) and ethyl acetate (B1210297) are commonly employed. researchgate.netgoogle.com The crude product is dissolved in a suitable solvent at an elevated temperature to form a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the solvent.

The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have a high solubility at its boiling point. Furthermore, the solvent should not react with the compound and should be easily removable from the purified crystals.

Once the crystallization process is complete, the purified crystals are separated from the mother liquor by filtration. core.ac.ukgoogle.com This is typically achieved using vacuum filtration, which is a fast and efficient method for separating solids from liquids. The collected crystals are then washed with a small amount of cold solvent to remove any remaining impurities adhering to their surface. Finally, the purified product is dried to remove any residual solvent. researchgate.net

Spectroscopic Characterization (e.g., NMR, IR) in Synthesis Confirmation

Spectroscopic techniques are indispensable tools for the structural elucidation and confirmation of synthesized compounds. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are routinely used to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure of the compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a related compound, 2,4-dichloro-6-phenethoxy-1,3,5-triazine, shows characteristic signals for the protons in the molecule. For the morpholino derivative, one would expect to see signals corresponding to the protons of the morpholine ring. Specifically, the spectrum would likely show two multiplets for the methylene (B1212753) protons adjacent to the oxygen and nitrogen atoms of the morpholine ring. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For a similar compound, 2,4-dichloro-6-phenethoxy-1,3,5-triazine, the triazine carbons appear in the region of δ 170-173 ppm, while the carbons of the substituent group are observed at their characteristic chemical shifts. nih.gov For this compound, distinct signals for the triazine ring carbons and the morpholine ring carbons would be expected.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a triazine derivative will show characteristic absorption bands. For instance, the C=N stretching vibrations of the triazine ring are typically observed in the region of 1500-1600 cm⁻¹. The C-Cl bond stretching vibrations would also be present. researchgate.netresearchgate.net The presence of the morpholine group would be confirmed by the C-O-C stretching vibrations.

Elemental Analysis for Purity Assessment

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present in the molecule. For a pure sample of this compound, with the molecular formula C₇H₈Cl₂N₄O, the experimentally determined percentages of carbon, hydrogen, nitrogen, chlorine, and oxygen should be in close agreement with the theoretically calculated values. nih.govmeasurlabs.com

The theoretical elemental composition can be calculated based on the atomic masses of the constituent elements and the molecular weight of the compound. Any significant deviation between the experimental and theoretical values may indicate the presence of impurities in the sample. nmrmbc.com

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

| Carbon | C | 12.01 | 7 | 84.07 | 35.76 |

| Hydrogen | H | 1.01 | 8 | 8.08 | 3.44 |

| Chlorine | Cl | 35.45 | 2 | 70.90 | 30.16 |

| Nitrogen | N | 14.01 | 4 | 56.04 | 23.84 |

| Oxygen | O | 16.00 | 1 | 16.00 | 6.81 |

| Total | 235.09 | 100.00 |

This table was generated based on the molecular formula C₇H₈Cl₂N₄O. nih.gov

Chemical Reactivity and Derivatization of 2,4 Dichloro 6 Morpholino 1,3,5 Triazine

Nucleophilic Substitution Reactions on the Triazine Ring

The 1,3,5-triazine (B166579) ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions. The two chlorine atoms serve as excellent leaving groups, and their displacement can be controlled to achieve selective substitution.

The two chlorine atoms on the 2,4-Dichloro-6-morpholino-1,3,5-triazine ring exhibit different levels of reactivity. This differential reactivity is a cornerstone of triazine chemistry, allowing for a stepwise substitution process. Generally, the displacement of the first chlorine atom can be achieved under milder conditions, such as at room temperature or slightly above (0-5°C), while the substitution of the second chlorine atom requires more forcing conditions, such as elevated temperatures. researchgate.netdaneshyari.com This temperature-dependent reactivity enables the synthesis of unsymmetrically substituted triazines, where two different nucleophiles can be introduced sequentially onto the triazine core. daneshyari.comresearchgate.net The process typically involves reacting the dichlorotriazine with a nucleophile in the presence of a base, such as sodium carbonate or triethylamine, to neutralize the hydrochloric acid byproduct.

The reaction of this compound with various primary and secondary amines is a common method for creating substituted amino-triazines. These amination reactions proceed through nucleophilic substitution, where the nitrogen atom of the amine attacks the carbon atom of the C-Cl bond on the triazine ring. researchgate.net For instance, reacting this compound with a second equivalent of an amine, such as morpholine (B109124) or piperidine, leads to the formation of disubstituted products. nih.gov The introduction of the first amine substituent deactivates the ring slightly, meaning the second substitution often requires a higher temperature. daneshyari.comnih.gov

Table 1: Examples of Amination Reactions

| Amine Reactant | Reaction Conditions | Resulting Product Structure |

|---|---|---|

| Morpholine | Room temperature followed by heating | 2,4-Dimorpholino-6-chloro-1,3,5-triazine (intermediate leading to further substitution) |

| Piperidine | Room temperature followed by heating | 2-Chloro-4-morpholino-6-(piperidin-1-yl)-1,3,5-triazine |

| Various Amino Acids | Room temperature in a dioxane/water mixture | N-(4-Chloro-6-morpholino-1,3,5-triazin-2-yl) amino acids |

In addition to amines, other nucleophiles such as alcohols (hydroxyl compounds) and thiols can displace the chlorine atoms on the this compound ring. clockss.org Reactions with alcohols or phenols, typically carried out in the presence of a base, yield alkoxy or aryloxy derivatives, respectively. Similarly, reactions with thiols or thiophenols produce the corresponding thioether derivatives. nih.gov The sequential substitution principle also applies here, allowing for the synthesis of triazines bearing a combination of amino, alkoxy, and thioether substituents by carefully controlling the reaction conditions and the order of nucleophile addition. nih.govclockss.org

Formation of Substituted Triazine Derivatives

The stepwise nucleophilic substitution chemistry of this compound provides a powerful platform for the synthesis of a vast library of complex triazine derivatives.

A significant application of this chemistry is the synthesis of triazine-amino acid conjugates. In a typical procedure, this compound is first reacted with an amino acid at room temperature. nih.gov This reaction results in the displacement of one chlorine atom to form an intermediate, N-(4-chloro-6-morpholino-1,3,5-triazin-2-yl) amino acid. This intermediate can then be reacted with another nucleophile, such as a second equivalent of morpholine, to replace the remaining chlorine atom. nih.gov This sequential approach allows for the creation of complex derivatives incorporating amino acid moieties.

Table 2: Synthesis of N-(4,6-Dimorpholino-1,3,5-triazin-2-yl) Amino Acid Derivatives

| Starting Amino Acid | Product Name | Yield (%) |

|---|---|---|

| L-Leucine | 2-(4,6-Dimorpholino-1,3,5-triazin-2-ylamino)-4-methylpentanoic acid | 62.7% nih.gov |

Data sourced from a multi-step synthesis where this compound is an intermediate reacted first with the amino acid, then with additional morpholine. nih.gov

The versatility of this compound as a synthetic building block stems from the wide range of nucleophiles that can be employed to displace its chlorine atoms. researchgate.net Researchers have successfully incorporated a variety of substituents, including different amines, alcohols, phenols, and thiols. nih.govclockss.org This allows for the systematic modification of the triazine core to explore structure-activity relationships in various fields. The ability to perform sequential substitutions under controlled temperature conditions is key to building complex, non-symmetrical molecules from this relatively simple starting material. daneshyari.com This strategic derivatization has led to the synthesis of numerous novel compounds with unique chemical and physical properties. clockss.org

The reactivity of the 1,3,5-triazine ring system is characterized by its electron-deficient nature, making it susceptible to nucleophilic aromatic substitution (SNAr). In this compound, the two chlorine atoms are excellent leaving groups, facilitating derivatization at these positions. The morpholino group, an electron-donating group, influences the reactivity of the remaining chlorine atoms.

Mechanistic Studies of Nucleophilic Aromatic Substitution on Triazines

Nucleophilic aromatic substitution on the 1,3,5-triazine ring is a cornerstone of its chemistry. The reaction generally proceeds through a stepwise mechanism involving the formation of a Meisenheimer intermediate, a resonance-stabilized anionic σ-complex. However, concerted mechanisms have also been proposed, particularly with better leaving groups and less activated electrophiles. nih.gov

Kinetic studies on the hydrolysis of dichlorotriazines have provided insights into the reaction mechanism. For instance, the hydrolysis of 2,4-dichloro-6-(N-methylpyrrol-2-yl)-s-triazine suggests a rate-determining nucleophilic attack on an electron-deficient carbon atom. rsc.org Similarly, studies on the alkaline hydrolysis of 2-anilino-4,6-dichloro-1,3,5-triazines are consistent with a mechanism involving the addition of a hydroxide (B78521) ion to the neutral triazine. rsc.org The polar substituent effects in these reactions indicate substantial charge accumulation in the triazine nucleus in the transition state of the addition step. rsc.org

Computational studies have also been employed to investigate the hydrolysis of chlorotriazines. In some cases, Meisenheimer intermediates could not be located, suggesting a concerted mechanism. semanticscholar.org The reaction pathway, whether stepwise or concerted, is influenced by factors such as the nature of the nucleophile, the leaving group, and the substituents on the triazine ring. nih.gov

The stepwise substitution of chlorine atoms in 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) is a well-established synthetic strategy. researchgate.netnih.gov The reactivity of the chlorine atoms decreases with each substitution due to the introduction of electron-donating groups. mdpi.com This differential reactivity allows for the controlled, sequential introduction of various nucleophiles by carefully controlling the reaction temperature. researchgate.net For instance, the first substitution can often be achieved at 0°C, the second at room temperature, and the third at an elevated temperature. researchgate.netnih.gov

Influence of Steric and Electronic Effects on Reactivity

Both steric and electronic factors significantly influence the reactivity of this compound. The morpholino group, being an amino substituent, is electron-donating through resonance. This donation of electron density to the triazine ring reduces the electrophilicity of the carbon atoms, thereby decreasing the reactivity of the remaining chlorine atoms towards nucleophilic attack compared to cyanuric chloride.

Steric hindrance can also play a crucial role. While the morpholino group is not exceptionally bulky, its presence can influence the regioselectivity of the substitution of the second chlorine atom, particularly with bulky nucleophiles. The substitution pattern is a result of the interplay between the electronic activation or deactivation by the existing substituent and any steric constraints it may impose.

Studies on related substituted triazines have demonstrated the impact of different substituents. For example, the presence of a methoxyphenyl group, an electron-donating group, on a dichlorotriazine enhances the electron density at the triazine core, which can facilitate nucleophilic substitution at the remaining chlorine positions. In contrast, stronger electron donors would be expected to further accelerate substitution reactions.

The preferential order of incorporation of different nucleophiles (such as alcohols, thiols, and amines) into 2,4,6-trichloro-1,3,5-triazine has been found to be alcohol > thiol > amine, highlighting the electronic preferences of the triazine core. nih.gov

Table 1: Reactivity of Substituted Triazines

| Triazine Compound | Substituent | Electronic Effect of Substituent | Influence on Reactivity of Remaining Chlorine Atoms |

| 2,4,6-Trichloro-1,3,5-triazine | Chlorine | Electron-withdrawing (inductive) | High reactivity |

| This compound | Morpholino | Electron-donating (resonance) | Decreased reactivity compared to cyanuric chloride |

| 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine (B52604) | 4-Methoxyphenyl | Electron-donating (resonance) | Decreased reactivity compared to cyanuric chloride |

| 2-Anilino-4,6-dichloro-1,3,5-triazine | Anilino | Electron-donating (resonance) | Decreased reactivity compared to cyanuric chloride |

Applications of 2,4 Dichloro 6 Morpholino 1,3,5 Triazine in Organic Synthesis

Building Block in Heterocyclic Chemistry

The 1,3,5-triazine (B166579) ring is a privileged scaffold in medicinal and materials chemistry. rsc.org 2,4-Dichloro-6-morpholino-1,3,5-triazine retains two reactive sites from its parent compound, cyanuric chloride, allowing for the sequential introduction of different functional groups. This reactivity is fundamental to its role as a building block for a wide array of substituted triazine derivatives. nih.gov

The primary application of this compound in heterocyclic chemistry is as a precursor for di- and trisubstituted s-triazine derivatives. The differential reactivity of the chlorine atoms allows for controlled, sequential nucleophilic substitution. Typically, the first chlorine atom of cyanuric chloride is substituted at a low temperature (e.g., 0 °C), the second at room temperature, and the third at an elevated temperature. nih.gov As this compound is already a monosubstituted product, it provides a convenient entry point for creating unsymmetrical triazines. uni.lu

A notable application is its reaction with amino acids. Research has demonstrated that this compound can be reacted with free α-amino acids to displace one of the remaining chlorine atoms. uni.lu This is followed by a subsequent reaction, for instance with another morpholine (B109124) molecule, to yield fully substituted N-(4,6-dimorpholino-1,3,5-triazin-2-yl) amino acid derivatives. This sequential approach allows for the synthesis of novel triazine-amino acid conjugates. uni.lu

| Starting Amino Acid | Final Product | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| Glycine | 2-(4,6-Dimorpholino-1,3,5-triazin-2-ylamino)acetic acid | 68.0% | 224–226 |

This strategy highlights the compound's utility in creating libraries of complex heterocyclic molecules by leveraging the predictable reactivity of the dichlorotriazine core.

Role in Peptide Chemistry and Bioconjugation

The triazine scaffold is instrumental in peptide chemistry, primarily for facilitating the formation of amide bonds. While derivatives of cyanuric chloride are more commonly cited as standalone reagents, the underlying reactivity of the chloro-s-triazine moiety is central to these applications.

Substituted 1,3,5-triazines, such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT), are widely used for the activation of carboxylic acids in the synthesis of amides, esters, and peptides. nih.gov The mechanism involves the triazine reacting with a carboxylic acid in the presence of a base like N-methylmorpholine (NMM). This forms a highly reactive triazinyl ester intermediate, which is then readily susceptible to nucleophilic attack by an amine or alcohol to form the corresponding amide or ester with high efficiency. nih.gov

Although this compound is not typically sold as a dedicated activating agent, its chemical structure is analogous to other dichloro-triazine reagents developed for this purpose, such as fluorous 2,4-dichloro-1,3,5-triazine (B113473) (F-DCT). These reagents leverage their two reactive chlorine sites for coupling reactions. Furthermore, the direct reaction of this compound with the amino group of amino acids to form a stable amide bond is a direct demonstration of its utility in this core chemical transformation. uni.lu

The activation of carboxylic acids is the functional basis for a compound's use as a condensing or coupling reagent in peptide synthesis. Triazine-based reagents are valued as alternatives to carbodiimides. nih.gov Derivatives like CDMT and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) are well-established condensing agents that facilitate amide bond formation with minimal racemization, a critical factor in peptide synthesis. nih.gov

The utility of this compound in this context stems from its foundational dichlorotriazine structure. It serves as a direct precursor to more complex, chiral triazine derivatives that can be used in synthesis. uni.lu Its ability to readily undergo nucleophilic substitution with amines demonstrates its capacity to participate in the condensation reactions that are fundamental to peptide chemistry and bioconjugation. uni.lunih.gov

Catalytic Applications and Ligand Design

Triazine-based Ligands in Coordination Chemistry

The 1,3,5-triazine (or s-triazine) ring serves as a robust and planar scaffold for the construction of polydentate ligands used in coordination chemistry. The rigid structure and C3 symmetry of the triazine core allow for the precise spatial arrangement of coordinating arms, making it an ideal platform for designing ligands for metal-organic materials (MOMs), including coordination polymers and discrete metal-organic polyhedra (MOPs). bohrium.com

The synthesis of these ligands typically begins with a triazine precursor like 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), a readily available and inexpensive starting material. researchgate.net The chlorine atoms can be substituted in a stepwise manner by various nucleophiles, a reaction that is often controlled by temperature. researchgate.netnih.gov This differential reactivity is key to creating both symmetrical and unsymmetrical triazine derivatives.

In the case of this compound, two reactive chlorine sites are available for further functionalization. By reacting this compound with nucleophiles that contain donor atoms (such as nitrogen, oxygen, or sulfur), chemists can synthesize a wide array of potential ligands. For example, reacting it with molecules containing pyridine, pyrazole, or carboxylate groups can install metal-binding sites onto the triazine core. researchgate.net

Triazine derivatives featuring additional nitrogen or sulfur donor atoms demonstrate strong chelating capabilities, providing effective binding sites for complexation with a variety of metal ions. researchgate.net These s-triazine pincer ligands, known for their powerful chelating efficiency, can support the synthesis of interesting high-spin complexes with potential magnetic applications. researchgate.net

The resulting polydentate and polynucleating ligands can be used to assemble complex supramolecular architectures. For instance, dendritic multi-directional ligands based on a triazine core have been coordinated with copper(II) nitrate (B79036) to create catalysts for the oxidation of catechols. uu.nl The stability and activity of such catalysts can be enhanced by incorporating the chelating units into a larger dendritic structure built upon the triazine framework. uu.nl

Table 1: Examples of Coordinating Groups for Triazine Ligand Synthesis

| Coordinating Moiety | Potential Application of Resulting Ligand | Metal Ion Example |

|---|---|---|

| Pyridine | Catalysis, Supramolecular Cages | Copper(II), Nickel(II) uu.nl |

| Pyrazole | Magnetic Materials, Coordination Polymers researchgate.netmdpi.com | Nickel(II), Iron(III) mdpi.com |

| Carboxylate | Metal-Organic Frameworks (MOFs) researchgate.net | Zinc(II), Lead(II) researchgate.netrsc.org |

Development of Functionalized Materials

The reactivity of this compound makes it a valuable precursor for the development of a variety of functionalized materials, particularly polymers and coatings. The ability of the chlorine atoms to react with nucleophiles such as amines, alcohols, and thiols allows the triazine unit to be incorporated into larger molecular structures or polymer chains. nih.gov

The general approach of using dichlorotriazine derivatives extends to other advanced materials. For instance, a similar compound, 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine (B52604), serves as a key intermediate in the synthesis of bis(resorcinyl) triazine derivatives. These derivatives are high-performance ultraviolet (UV) absorbers incorporated into polymers and coatings to protect them from sun damage. mdpi.com The functionalization strategy involves reacting the residual chloro groups to either co-polymerize or crosslink the material, thereby improving its photostability and thermal properties. mdpi.com

Furthermore, the triazine core is a popular building block in materials for organic electronics. The electron-deficient nature of the triazine ring makes it an excellent component for host materials in phosphorescent organic light-emitting diodes (PhOLEDs) and for emitters exhibiting thermally activated delayed fluorescence (TADF). nih.gov Dichlorotriazines can be functionalized with donor moieties to create molecules with specific electronic properties required for these applications. nih.gov

The stepwise substitution chemistry also allows for the creation of sequence-defined polymers. Using solid-phase synthesis, different functionalized triazine monomers can be linked together in a predetermined order, creating complex macromolecules with precise structures and potential for functions like molecular recognition. nih.gov

Table 2: Research Findings on Triazine-Based Functional Materials

| Application Area | Function of Triazine Derivative | Resulting Material Property |

|---|---|---|

| Polymers & Coatings | Cross-linking agent bohrium.com | Improved durability and performance bohrium.com |

| UV Stabilizers | Intermediate for UV absorbers mdpi.com | Enhanced photostability and thermal stability mdpi.com |

| Organic Electronics | Building block for OLED/TADF materials nih.gov | Bipolar host materials and blue emitters nih.gov |

Advanced Spectroscopic and Computational Studies

X-ray Crystallography of 2,4-Dichloro-6-morpholino-1,3,5-triazine and its Derivatives

X-ray crystallography has been instrumental in determining the precise three-dimensional structure of this compound and its related derivatives, revealing key details about their solid-state conformation and intermolecular interactions.

Table 1: Crystallographic Data for a Related Triazine Derivative

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P21/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 12.789 |

| α (°) | 90 |

| β (°) | 109.87 |

| γ (°) | 90 |

In the solid state, the crystal packing of morpholino-triazine derivatives is significantly influenced by a network of weak intermolecular interactions, including C–H···N, C–H···O, and C–H···Cl hydrogen bonds. nih.govnih.gov These interactions play a crucial role in the formation of supramolecular structures. nih.gov

For instance, in related triazine structures, C–H···O interactions are observed to be linear and significant, contributing to the formation of molecular duplexes. semanticscholar.org The cooperative action of various non-covalent forces, such as NH···N, CH···O, and CH···π interactions, is responsible for guiding the three-dimensional structure of these compounds in the solid state. nih.gov The analysis of these interactions is critical for understanding the principles of molecular self-assembly and crystal engineering. nih.govsemanticscholar.org

Advanced NMR Spectroscopy (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound in solution.

The ¹H NMR spectrum of related morpholino-triazine derivatives typically shows signals corresponding to the methylene (B1212753) protons of the morpholine (B109124) ring. These often appear as multiplets in the range of δ 3.5-3.8 ppm. The ¹³C NMR spectrum provides information on the carbon framework, with distinct signals for the triazine ring carbons and the morpholine ring carbons. mdpi.comnih.gov For the parent 1,3,5-triazine (B166579), the carbon signal appears around 166.3 ppm. chemicalbook.com

While specific 2D NMR or solid-state NMR data for this compound were not available in the search results, these advanced techniques are invaluable for complex structural assignments. Solid-state NMR, in particular, can provide detailed information about the structure and dynamics of molecules in the solid state, complementing X-ray crystallography data by probing the local environment of specific nuclei. mdpi.com

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for a Morpholino-Triazine Scaffold

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Morpholine -CH₂N- | ~3.6-3.7 (multiplet) | ~43-44 |

| Morpholine -CH₂O- | ~3.5-3.6 (multiplet) | ~66 |

| Triazine C-Cl | - | ~170-171 |

| Triazine C-N(morpholine) | - | ~164-165 |

Note: These are approximate chemical shift ranges based on data for structurally similar compounds. nih.gov

Theoretical and Computational Chemistry

Computational methods provide a powerful complement to experimental studies, offering deep insights into the electronic structure, reactivity, and dynamic behavior of triazine systems.

Density Functional Theory (DFT) calculations are widely used to investigate the electronic properties of triazine derivatives. researchgate.net These calculations can determine molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. scispace.com

For related azo dyes containing a dichloro-triazine moiety, DFT calculations have been used to analyze molecular orbital excitation properties. scispace.com Such studies help in understanding electron distribution, molecular geometry, and the nature of electronic transitions. scispace.com DFT-based descriptors can also elucidate physicochemical properties relevant to reactivity, charge transfer, and site selectivity. nih.gov Computational methods can be employed to predict the reactivity of various electrophiles, which is essential for designing molecules with specific covalent binding properties. nih.gov

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. For triazine-based systems, MD simulations can validate the stability of ligand-receptor complexes and provide insights into their dynamic behavior. researchgate.net For example, MD simulations have been used to study the interactions of 1,3,5-triazine-based inhibitors with biological targets, confirming the stability of the binding mode predicted by molecular docking studies. researchgate.net These simulations are crucial in drug design and materials science to understand how triazine derivatives interact with their environment at a molecular level. researchgate.net

Biological and Biomedical Research Applications of 2,4 Dichloro 6 Morpholino 1,3,5 Triazine Derivatives

Antimicrobial Activity Studies

Derivatives of 2,4-dichloro-6-morpholino-1,3,5-triazine have been investigated for their ability to inhibit the growth of various pathogenic microorganisms, including bacteria and fungi. These studies are crucial in the search for new antimicrobial agents to combat the growing challenge of drug-resistant infections.

Antibacterial Activity of Triazine Derivatives

Research has demonstrated that modifications of the morpholino-triazine core can yield compounds with significant antibacterial properties. For instance, a series of bis-morpholino triazine quaternary ammonium (B1175870) salts (bis-mTQAS) were synthesized and evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria. nih.gov One of the most effective compounds in this series showed complete inhibition of Staphylococcus aureus at a concentration of 50 μg/mL and Escherichia coli at 400 μg/mL. nih.gov

In another study, a newly synthesized Cobalt(II) complex incorporating a bis-morpholino/benzoimidazole s-triazine ligand displayed notable activity against several bacterial strains. The complex was effective against Bacillus subtilis, Staphylococcus aureus, Proteus vulgaris, and Escherichia coli. mdpi.com The free ligand, without the cobalt ion, showed limited activity, highlighting the role of the metal complex in enhancing antibacterial efficacy. mdpi.com

| Derivative | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |

|---|---|---|---|

| Bis-morpholino triazine quaternary ammonium salt (Compound 16) | Staphylococcus aureus | 50 µg/mL | Not Reported |

| Bis-morpholino triazine quaternary ammonium salt (Compound 16) | Escherichia coli | 400 µg/mL | Not Reported |

| Co(BMBIT)2(H2O)42·H2O | Bacillus subtilis | 312 µg/mL | 17 mm |

| Co(BMBIT)2(H2O)42·H2O | Proteus vulgaris | Not Reported | 17 mm |

| Co(BMBIT)2(H2O)42·H2O | Staphylococcus aureus | 156 µg/mL | 16 mm |

| Co(BMBIT)2(H2O)42·H2O | Escherichia coli | 156 µg/mL | 15 mm |

Antifungal Activity of Triazine Derivatives

The antifungal potential of morpholino-triazine derivatives has also been a subject of investigation. The same Cobalt(II) complex with the bis-morpholino/benzoimidazole s-triazine ligand that showed antibacterial properties also exhibited good antifungal activity. mdpi.com In contrast, the free ligand by itself was found to have no antifungal effect. mdpi.com

Other studies have explored a broader range of s-triazine derivatives, revealing their potential against various fungal pathogens. For example, certain s-triazine hybrids demonstrated mild to moderate activity against Candida albicans and Aspergillus niger, with some compounds showing a Minimum Inhibitory Concentration (MIC) of 250 μg/mL. nih.govpreprints.org The presence of a morpholine (B109124) ring, in combination with other groups like piperidine, was noted to be beneficial for activity against C. albicans. preprints.org

| Derivative | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Co(BMBIT)2(H2O)42·H2O | Aspergillus fumigatus | 312 µg/mL |

| Co(BMBIT)2(H2O)42·H2O | Penicillium italicum | Not Reported |

| Co(BMBIT)2(H2O)42·H2O | Syncephalastrum racemosum | Not Reported |

| s-triazine-benzenesulfonamide hybrid (11b) | Aspergillus niger | 250 µg/mL |

| s-triazine-benzenesulfonamide hybrid (11a-d) | Candida albicans | 250 µg/mL |

Mechanisms of Antimicrobial Action

The mechanism by which these compounds exert their antimicrobial effects is a key area of research. For triazine-based quaternary ammonium salts (QAS), the mode of action is generally understood to involve the disruption of the bacterial cell membrane. The positively charged QAS electrostatically interacts with the negatively charged bacterial membrane surface, allowing the lipophilic components of the molecule to penetrate the cell wall. This process gradually compromises the membrane's integrity, leading to cell death.

Another potential mechanism of action for some s-triazine derivatives is the inhibition of essential bacterial enzymes. For example, certain s-triazine hydrazone hybrids have been designed as inhibitors of microbial DNA gyrase, an enzyme crucial for DNA replication and repair in bacteria. researchgate.net

Anti-Cancer and Antitumor Research

The 1,3,5-triazine (B166579) scaffold is a prominent feature in many compounds developed for cancer therapy. Derivatives containing the morpholino group have been extensively synthesized and evaluated for their potential as antineoplastic agents.

Triazine Derivatives as Potential Antineoplastic Agents

Numerous studies have reported the cytotoxic effects of morpholino-triazine derivatives against a variety of human cancer cell lines. A series of 1,3,5-triazine derivatives featuring a morpholine moiety demonstrated significant cytotoxic activity against breast cancer (MCF-7), cervical cancer (HeLa), and liver cancer (HepG2) cell lines. nih.gov One particular derivative showed a potent IC50 value of 2.21 μM against HeLa cells. nih.gov

Further research into s-triazine Schiff base derivatives containing a morpholine group also revealed potent anti-proliferative activity against MCF-7 and colon cancer (HCT-116) cell lines, with some compounds exhibiting IC50 values in the low micromolar range. researchgate.net Another study synthesized mono- and bis(dimethylpyrazolyl)-s-triazine derivatives, where a compound containing a morpholine motif showed promising activity against MCF-7, HCT-116, and HepG2 cell lines, with an IC50 of 0.50 μM against HCT-116. nih.gov

| Derivative | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 4-((4-(4-morpholino-6-((2-morpholinoethyl)amino)-1,3,5-triazin-2-yl)piperazin-1-yl)sulfonyl)phenol | HeLa (Cervical) | 2.21 µM |

| 4-((4-(4-morpholino-6-((2-morpholinoethyl)amino)-1,3,5-triazin-2-yl)piperazin-1-yl)sulfonyl)phenol | HepG2 (Liver) | 12.21 µM |

| 4-((4-(4-morpholino-6-((2-morpholinoethyl)amino)-1,3,5-triazin-2-yl)piperazin-1-yl)sulfonyl)phenol | MDA-MB-231 (Breast) | 15.83 µM |

| 4-((4-(4-morpholino-6-((2-morpholinoethyl)amino)-1,3,5-triazin-2-yl)piperazin-1-yl)sulfonyl)phenol | MCF-7 (Breast) | 16.32 µM |

| N-(4-Bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine (4f) | HCT-116 (Colon) | 0.50 µM |

| N-(4-Bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine (4f) | HepG2 (Liver) | 3.01 µM |

| N-(4-Bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine (4f) | MCF-7 (Breast) | 4.53 µM |

Inhibition of Protein Kinases (e.g., EGFR, MurF) by Triazine Analogues

A primary mechanism through which many triazine derivatives exert their anticancer effects is the inhibition of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer. The morpholine moiety has been identified as a key structural feature for potent kinase inhibitory activity. researchgate.netmdpi.com

Derivatives of 1,3,5-triazine have been extensively studied as inhibitors of the Phosphatidylinositol 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathways, which are crucial for cell growth and survival. One notable example is ZSTK474, a dimorpholino-substituted s-triazine derivative that acts as a pan-PI3K inhibitor. nih.gov Other research has identified morpholino-triazine derivatives with potent dual inhibitory activity against both PI3K and mTOR. nih.gov For example, one such compound exhibited an IC50 of 3.41 nM for PI3K and 8.45 nM for mTOR. nih.gov

The Epidermal Growth Factor Receptor (EGFR) is another important target in cancer therapy. Studies have shown that hybrid quinazoline-1,3,5-triazine compounds, where the triazine ring is substituted with a morpholine group, can potently inhibit EGFR. nih.gov In one study, a pyrazole-s-triazine derivative containing a morpholine moiety demonstrated potent EGFR inhibitory activity with an IC50 value of 61 nM. nih.gov Another compound in a similar series showed an IC50 of 59.24 nM against EGFR. mdpi.com While 2,4,6-trisubstituted 1,3,5-triazines have been mentioned as a class of compounds that can inhibit the bacterial enzyme MurF ligase, specific research on morpholino-substituted derivatives for this target is not extensively documented in the available literature. benthamdirect.comresearchgate.net

| Derivative | Target Kinase | IC50 |

|---|---|---|

| 4-((4-(4-morpholino-6-((2-morpholinoethyl)amino)-1,3,5-triazin-2-yl)piperazin-1-yl)sulfonyl)phenol | PI3K | 3.41 nM |

| 4-((4-(4-morpholino-6-((2-morpholinoethyl)amino)-1,3,5-triazin-2-yl)piperazin-1-yl)sulfonyl)phenol | mTOR | 8.45 nM |

| N-(4-Bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine (4f) | EGFR | 61 nM |

| Pyrazole-s-triazine derivative (7f) | EGFR | 59.24 nM |

| Hybrid quinazoline-1,3,5-triazine (Compound 12) | EGFR | 36.8 nM |

| ZSTK474 | PI3Kα | 16 nM |

| ZSTK474 | PI3Kβ | 44 nM |

| ZSTK474 | PI3Kδ | 5 nM |

| ZSTK474 | PI3Kγ | 49 nM |

Structure-Activity Relationship (SAR) Studies in Anticancer Research

The 1,3,5-triazine scaffold, often called s-triazine, is a significant heterocyclic compound in the development of anticancer drugs. mdpi.com The versatility of the s-triazine core, with three modifiable sites at the 2, 4, and 6 positions, allows for extensive structural optimization to enhance biological activity. mdpi.com Structure-activity relationship (SAR) studies have been crucial in identifying key structural features of this compound derivatives that contribute to their anticancer effects.

A critical aspect of the SAR for these compounds is the substitution pattern on the triazine ring. For instance, the presence of two chlorine atoms, as in the parent compound, is vital for electrophilicity. This characteristic enables covalent interactions with key residues, such as lysine, in the active sites of enzymes like protein kinases. Research has shown that replacing these chlorine atoms with bulkier groups tends to reduce the compound's anticancer activity.

Furthermore, the morpholine moiety plays a significant role in the potency of these derivatives. Studies on hybrid quinazoline-1,3,5-triazine derivatives as inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy, revealed that the substitution of the triazine ring with a morpholine group could enhance the ligand's inhibitory potency. mdpi.com In one study, a series of 2-(4,6-diamino-1,3,5-triazin-2-yl)-2-{[4-(dimethylamino)-phenyl]imino}acetonitriles were synthesized and tested for antitumor activity. The compound 2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]-2{[4-(dimethylamino)phenyl]imino}acetonitrile showed remarkable activity against the melanoma MALME-3M cell line, highlighting the importance of the substituent at the 6-position of the triazine ring. nih.gov

Other Pharmacological Investigations

Derivatives of this compound have been investigated for their ability to inhibit monoamine oxidases (MAO), enzymes crucial for the metabolism of neurotransmitters like serotonin (B10506) and dopamine. nih.gov Inhibitors of MAO-A are used as antidepressants, while MAO-B inhibitors are beneficial in treating neurodegenerative conditions such as Parkinson's disease. nih.gov

In one study, a series of (4,6-dimorpholino-1,3,5-triazin-2-yl) amino acid derivatives were synthesized and evaluated for their MAO inhibitory activity. nih.govresearchgate.net The parent compound, this compound, served as an intermediate in the synthesis of these derivatives. nih.gov The research found that certain compounds within this series exhibited significant and selective inhibitory activity toward MAO-A, with potency comparable to the standard inhibitor, clorgyline. nih.gov

Specifically, the following compounds demonstrated notable MAO-A inhibition:

2-(4,6-Dimorpholino-1,3,5-triazin-2-ylamino)-3-methylbutanoic acid (Compound 25)

2-(4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-ylamino)-3-methylbutanoic acid (Compound 18)

2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino)-3-phenylpropanoic acid (Compound 7)

These findings suggest that the s-triazine scaffold, functionalized with morpholine and amino acid moieties, is a promising template for developing novel and selective MAO inhibitors. nih.govresearchgate.net

Table 1: Selected Triazine Derivatives with MAO-A Inhibitory Activity

| Compound Number | Chemical Name | Target | Activity Notes |

| 25 | 2-(4,6-Dimorpholino-1,3,5-triazin-2-ylamino)-3-methylbutanoic acid | MAO-A | Inhibition comparable to clorgyline nih.gov |

| 18 | 2-(4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-ylamino)-3-methylbutanoic acid | MAO-A | Inhibition comparable to clorgyline nih.gov |

| 7 | 2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino)-3-phenylpropanoic acid | MAO-A | Inhibition comparable to clorgyline nih.gov |

The versatile 1,3,5-triazine core has also been explored for the development of agents against infectious diseases, demonstrating both antimalarial and antiviral properties. researchgate.net

Antimalarial Activity: Dihydrofolate reductase (DHFR) is a well-established target for antimalarial drugs. nih.gov The emergence of drug resistance in Plasmodium falciparum, the parasite responsible for malaria, necessitates the development of new therapeutic agents. nih.govcabidigitallibrary.org Several studies have focused on designing s-triazine derivatives as potential antimalarial compounds. nih.govcabidigitallibrary.org For example, a series of hybrid 4-aminoquinoline-1,3,5-triazine derivatives were synthesized and evaluated for their in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. cabidigitallibrary.org Two compounds from this series showed good activity against both parasitic strains, with the findings supported by molecular docking studies on the P. falciparum DHFR enzyme. cabidigitallibrary.org

Antiviral Activity: Researchers have also synthesized and evaluated various 2,4,6-trisubstituted 1,3,5-triazine derivatives for their antiviral capabilities. nih.govresearchgate.net In one study, certain alkoxy-amino-substituted triazines demonstrated significant activity against herpes simplex virus type 1 (HSV-1). nih.gov The structure-activity relationship analysis indicated that the nature of the substituents on the triazine ring is critical for antiviral efficacy. nih.gov Another investigation focused on novel s-triazine derivatives tested for their activity against the human immunodeficiency virus (HIV). Several synthesized compounds showed moderate inhibitory activity against both HIV-1 and HIV-2 strains in cell cultures. researchgate.net

The s-triazine scaffold is a known structural feature in compounds with anti-inflammatory activity. mdpi.com Inflammation is a biological response to injury and is implicated in numerous diseases. A key mechanism in inflammation involves the cyclooxygenase (COX) enzymes, particularly COX-2, which is induced during the inflammatory response. nih.gov

Research into triazine-phenol derivatives has shown their potential as anti-inflammatory agents. nih.gov A study evaluating 4,4′,4′′-((1,3,5-triazine-2,4,6-triyl)tris(azanediyl))triphenol) demonstrated that the compound possesses good antioxidant activity. Molecular dynamic simulations suggested that this triazine derivative could interact with key residues in the active site of the COX-2 enzyme, indicating a potential mechanism for its anti-inflammatory effects. nih.gov This suggests that the triazine core can serve as a valuable framework for designing new molecules with anti-inflammatory properties that target key enzymes in the inflammatory pathway. nih.govmdpi.com

Agricultural and Environmental Research Applications

Herbicide Mechanisms and Selectivity

Research involving 2,4-Dichloro-6-morpholino-1,3,5-triazine and its structural analogs contributes to a deeper understanding of how triazine herbicides function and how plants develop resistance. chemimpex.com

Triazine herbicides are known for their ability to inhibit photosynthesis in susceptible plants. ontosight.ai The primary mode of action for many triazine herbicides is the disruption of the photosynthetic electron transport chain. nih.govnih.gov They achieve this by binding to the QB binding site of the D1 protein within Photosystem II (PS-II). nih.gov This binding blocks the flow of electrons, which halts the process of photosynthesis, ultimately leading to the death of the plant. nih.gov

Novel 2-(benzylamino)-4-methyl-6-(trifluoromethyl)-1,3,5-triazines, which share the same 1,3,5-triazine (B166579) skeleton as atrazine (B1667683), have demonstrated potent inhibitory activity on photosynthetic electron transport, in some cases more than three times stronger than atrazine. nih.gov Studies have confirmed that these novel triazines bind to the same site on the D1 protein as atrazine in a competitive manner. nih.gov The investigation of compounds like this compound helps in studying these specific biological pathways. chemimpex.com

Table 1: Comparison of Photosynthetic Electron Transport Inhibition

| Compound | Target | Mechanism of Action |

|---|---|---|

| Triazine Herbicides (e.g., Atrazine) | Photosystem II (PS-II), D1 Protein | Binds to the QB site, blocking electron transfer. nih.gov |

| 2-(3-chlorobenzylamino)-4-methyl-6-(trifluoromethyl)-1,3,5-triazine | Photosystem II (PS-II), D1 Protein | Competitively binds to the D1 protein, inhibiting electron transport. nih.gov |

| Isoproturon (B30282) | Photosystem II (PS-II), D1 Protein | Binds to the QB binding site, blocking electron transfer. nih.gov |

The extensive use of triazine herbicides has led to the evolution of resistance in many weed species. nih.gov this compound is utilized in research applications to study these resistance mechanisms. chemimpex.com Resistance often occurs due to mutations in the psbA gene, which codes for the D1 protein. These mutations alter the binding site, reducing the herbicide's ability to attach and inhibit electron transport.

For example, Phalaris minor, a major weed affecting wheat crops, has developed resistance to herbicides like isoproturon that target the D1 protein. nih.gov Research in this area involves computational studies to design and screen new potential herbicides that can overcome this resistance. Such studies evaluate the binding affinity and conformational stability of new compounds within the D1 protein's binding site. nih.gov

Environmental Fate and Degradation Studies

Understanding the environmental persistence, mobility, and degradation of triazine compounds is crucial for assessing their ecological impact.

Triazine compounds can enter the environment and their fate is determined by processes like photodegradation and microbial biodegradation. nih.govresearchgate.net Research on the degradation of triazines shows that these processes can be complex, involving multiple pathways. csbsju.edu

Photodegradation: Studies on triazine herbicides such as atrazine, simazine (B1681756), and prometryn (B1678245) show that they can be broken down by UV radiation in water. csbsju.edu The rate of this decomposition follows first-order kinetics. csbsju.edu The primary photodegradation pathways include:

Dechlorination and Hydroxylation: The chlorine atoms on the triazine ring are replaced by hydroxyl groups. researchgate.netcsbsju.edu

N-Dealkylation: The alkyl side chains attached to the nitrogen atoms are oxidized and removed. researchgate.netcsbsju.edu

Cleavage of other groups: For example, the methylthio group in prometryn can be cleaved from the triazine ring. csbsju.edu

Biodegradation: Microbial activity is a major route for the breakdown of triazine herbicides in soil and water. mdpi.comjuniperpublishers.com Microbes can metabolize these compounds through enzyme-catalyzed hydrolysis reactions. nih.gov Enzymes from the amidohydrolase superfamily catalyze the removal of substituents from the s-triazine ring, leading to the intermediate cyanuric acid. nih.govmdpi.com This intermediate is then further broken down into ammonia (B1221849) and carbon dioxide. nih.govmdpi.com In some bacteria, the genes responsible for these hydrolytic reactions are located on large catabolic plasmids, such as the pADP-1 plasmid in Pseudomonas sp. ADP. nih.gov

Table 2: Environmental Fate Parameters for this compound

| Parameter | Value | Unit |

|---|---|---|

| Biodegradation Half-Life | 4.07 | days |

| Soil Adsorption Coefficient (Koc) | 95.5 | L/kg |

| Bioconcentration Factor | 13.5 | L/kg |

Source: EPA DSSTox epa.gov

The widespread use of triazine herbicides has raised concerns about their environmental impact due to their potential to contaminate soil, groundwater, and surface water. csbsju.eduusgs.gov Their stability and relatively slow rate of decomposition mean their residues can persist in various environmental compartments. csbsju.edu

Triazine compounds like atrazine are frequently detected in water sources in agricultural regions. usgs.gov Their presence in the environment is a significant water-quality issue. usgs.gov The environmental behavior of these herbicides is influenced by factors such as their water solubility and soil adsorption coefficient, which determine their mobility in soil and potential for leaching into groundwater. juniperpublishers.com Due to these concerns, regulatory bodies have set maximum admissible concentrations for certain pesticides in drinking water. csbsju.edu The study of the entire family of triazine compounds, including their degradation products, is essential for a comprehensive understanding of their geochemical fate and transport in hydrologic systems. usgs.gov

Future Directions and Emerging Research Areas

Design and Synthesis of Advanced 2,4-Dichloro-6-morpholino-1,3,5-triazine-based Functional Materials

The 1,3,5-triazine (B166579) scaffold is a fundamental component in the development of advanced functional materials due to its electronic properties and ability to form stable structures. rsc.org The substitution pattern on the triazine ring significantly influences the material's properties, and this compound offers a platform for creating precisely engineered molecules.

Future research is geared towards the synthesis of novel functional materials with applications in optoelectronics and polymer chemistry. For instance, by replacing the chlorine atoms with various aryl or hetaryl groups, researchers can fine-tune the photoluminescent properties of the resulting compounds. rsc.org These materials have potential applications in organic light-emitting diodes (OLEDs) and as fluorescent sensors. The morpholino group can enhance the solubility and processing characteristics of these materials.

In polymer chemistry, this compound can act as a cross-linking agent to improve the mechanical and thermal properties of polymers used in coatings and adhesives. chemimpex.com The development of hyper-branched and star-shaped polymers originating from the triazine core is an area of active investigation, with potential applications in multilayer data storage. rsc.org

High-Throughput Screening and Combinatorial Chemistry for Novel Triazine Derivatives

The quest for novel bioactive compounds has been revolutionized by high-throughput screening (HTS) and combinatorial chemistry. The 1,3,5-triazine ring is an ideal scaffold for combinatorial library synthesis due to the stepwise and chemoselective reactivity of its chlorine atoms, which can be substituted with a variety of nucleophiles under controlled temperature conditions. researchgate.net

Starting from cyanuric chloride, the precursor to this compound, it is possible to generate large libraries of triazine derivatives by reacting it with different amines, alcohols, or thiols. nih.gov A solid-phase synthesis approach has been successfully employed to create a library of 80 galactosyl-1,3,5-triazine compounds as nucleoside analogues. nih.gov This methodology allows for the rapid generation of a multitude of compounds with high purity, which can then be screened for various biological activities, including anticancer, antibacterial, and antiviral properties. nih.govmdpi.com

The following table illustrates a combinatorial approach to generating diverse triazine derivatives from a common intermediate, which could be this compound.

| Building Block 1 | Building Block 2 | Resulting Triazine Derivative | Potential Application |

| Aniline | Piperidine | N-phenyl, N'-piperidyl-6-morpholino-1,3,5-triazine-2,4-diamine | Anticancer |

| Benzylamine | Thiophenol | N-benzyl, S-phenyl-6-morpholino-1,3,5-triazine-2,4-diamine/thioether | Antiviral |

| Ethanolamine | Pyrrolidine | N-(2-hydroxyethyl), N'-pyrrolidyl-6-morpholino-1,3,5-triazine-2,4-diamine | Antibacterial |

Integration of Computational and Experimental Approaches in Drug Discovery

The integration of computational and experimental methods has become a cornerstone of modern drug discovery, significantly accelerating the identification and optimization of lead compounds. sysrevpharm.org For triazine derivatives, in silico techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction are increasingly being used. malariaworld.orgresearchgate.netrsc.org

Computational approaches allow for the virtual screening of large libraries of triazine compounds against specific biological targets, such as enzymes or receptors, to identify potential drug candidates. malariaworld.orgresearchgate.net For example, molecular docking studies have been used to predict the binding modes of triazine derivatives to the active sites of kinases, which are important targets in cancer therapy. derpharmachemica.comtandfonline.com These computational predictions can then guide the synthesis of the most promising compounds, saving time and resources.

Once synthesized, the biological activity of the compounds is evaluated through in vitro and in vivo assays. This experimental data is then used to refine the computational models, creating an iterative cycle of design, synthesis, and testing that leads to the development of more potent and selective drugs. sysrevpharm.org A study on thiazole-1,3,5-triazine derivatives as potential antimalarial agents successfully used this integrated approach by first designing a library of 378 compounds, subjecting them to ADME analysis and docking studies, and then synthesizing and testing the most promising candidates. researchgate.net

Sustainable Synthesis and Application of Triazine Compounds

In recent years, there has been a significant push towards the development of more environmentally friendly and sustainable chemical processes. For the synthesis of triazine derivatives, "green chemistry" approaches are being explored to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency. chim.itnih.gov

Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient synthesis of 1,3,5-triazine derivatives. chim.it This method often leads to higher yields in shorter reaction times compared to conventional heating methods. rsc.orgchim.it Another promising green technique is sonochemistry, which utilizes ultrasound to promote chemical reactions. A sonochemical protocol for the synthesis of 1,3,5-triazine derivatives has been developed that uses water as the solvent and can produce high yields in as little as five minutes. nih.gov

The development of acceptorless dehydrogenative methods using supported nanoparticle catalysts also represents a cost-effective and green route for triazine synthesis, proceeding with high atom efficiency. rsc.org These sustainable synthetic methods are not only beneficial for the environment but also for the economic viability of producing triazine-based compounds for various applications, including pharmaceuticals and functional materials.

The following table provides a comparison of different synthesis methods for triazine derivatives, highlighting the advantages of green chemistry approaches.

| Synthesis Method | Typical Reaction Time | Solvent | Energy Consumption | Yield |

| Conventional Heating | Several hours | Organic solvents (e.g., DMF, ACN) | High | Variable |

| Microwave-Assisted | Minutes | Minimal or no solvent | Low | High |

| Sonochemical | Minutes | Water | Low | High |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,4-dichloro-6-morpholino-1,3,5-triazine, and how can reaction conditions be optimized for yield?

- Methodology : The compound is typically synthesized via nucleophilic substitution reactions. For example, chlorinated triazine derivatives react with morpholine under reflux in polar aprotic solvents like DMSO. Reaction optimization includes controlling temperature (80–100°C), stoichiometric ratios (1:1.2 triazine:morpholine), and extended reflux times (12–18 hours) to achieve yields >60% . Post-reaction purification via recrystallization (water-ethanol mixtures) or column chromatography is critical to isolate the product .

Q. How is this compound characterized structurally, and which analytical techniques are most reliable?

- Methodology :

- NMR spectroscopy (¹H, ¹³C, DEPT) confirms substitution patterns on the triazine ring and morpholino group integration .

- Mass spectrometry (ESI-TOF or HRMS) validates molecular weight (exact mass: 234.00205 g/mol) .

- FT-IR identifies characteristic absorptions for C-Cl (750–800 cm⁻¹) and morpholino C-O-C (1100–1250 cm⁻¹) .

Q. What are the primary research applications of this compound in materials science and medicinal chemistry?

- Applications :

- Materials Science : Acts as a monomer in UV-stabilizing copolymers (e.g., Omnistab UV 3346), where its triazine core absorbs UV radiation and enhances polymer durability. Characterization involves TGA (thermal stability) and accelerated weathering tests .

- Medicinal Chemistry : Serves as a precursor for antitumor agents. Biological evaluation includes in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and molecular docking studies to assess triazine-DNA interactions .

Advanced Research Questions

Q. How do reaction mechanisms differ between nucleophilic substitution and hydrolysis pathways for this compound?

- Mechanistic Insights :

- Nucleophilic substitution (e.g., with amines or thiols) occurs at the C-2 and C-4 positions due to electron-withdrawing effects of chlorine atoms. Reaction kinetics can be studied via HPLC monitoring of intermediates .

- Hydrolysis under acidic/basic conditions cleaves the triazine ring, forming morpholino-containing byproducts. pH-dependent degradation studies (using LC-MS) reveal pseudo-first-order kinetics, with activation energies calculated via Arrhenius plots .

Q. What strategies improve the stability of this compound in long-term storage or under UV exposure?

- Methodology :

- Stabilization : Encapsulation in cyclodextrins or co-polymerization with hindered amine light stabilizers (HALS) reduces photodegradation. Accelerated aging tests (Xenon arc lamps) quantify degradation rates .

- Storage : Anhydrous conditions (desiccants) and inert atmospheres (N₂) prevent hydrolysis. Stability is assessed via periodic HPLC purity checks .

Q. How can computational modeling predict the compound’s reactivity or biological activity?

- Computational Approaches :

- DFT calculations (Gaussian, ORCA) model electron density distributions to predict sites for nucleophilic attack .

- Molecular dynamics simulations (GROMACS) study binding affinities to biological targets (e.g., kinases) using triazine-protein docking .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

- Data Reconciliation : Discrepancies in yields (e.g., 65% vs. 80%) arise from solvent purity, trace moisture, or morpholino nucleophilicity variations. Controlled experiments with Karl Fischer titration (to measure H₂O content) and standardized reagents are recommended .

Q. How does functionalization of the triazine core impact its application in supramolecular chemistry?

- Functionalization Studies :

- Substitution with pyrazoline or chalcone groups (via Cl displacement) enhances fluorescence properties for sensor applications. Fluorescence quenching assays quantify binding to metal ions .

- Degree of functionalization (DoF) is determined via ¹H NMR integration or MALDI-TOF .

Q. What environmental impacts are associated with this compound, and how can its ecotoxicity be mitigated?

- Ecological Analysis :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.